molecular formula C17H16FN3O2 B4583193 1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4583193
M. Wt: 313.33 g/mol
InChI Key: TUNJWZWWFLXWIN-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a fluorophenyl group, a methylpyridinyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl and methylpyridinyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be utilized in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which 1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylpyridinyl groups play a crucial role in binding to these targets, while the pyrrolidine ring provides structural stability. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
  • 1-(2-bromophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
  • 1-(2-methylphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, 1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. The fluorine atom also influences the compound’s biological activity, making it a valuable candidate for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-11-5-4-8-19-16(11)20-17(23)12-9-15(22)21(10-12)14-7-3-2-6-13(14)18/h2-8,12H,9-10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNJWZWWFLXWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
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1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

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